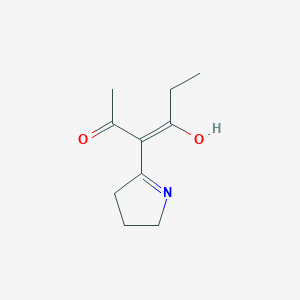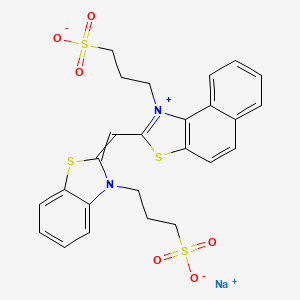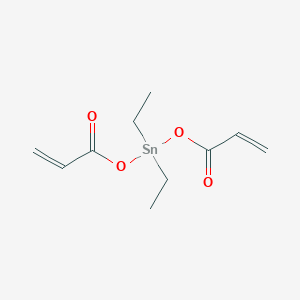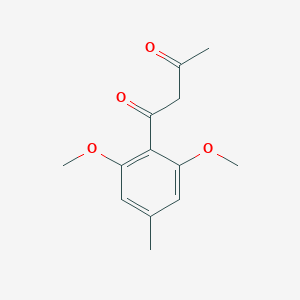
4'-Chloro-2,3'-biquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-2,3’-biquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 4’-Chloro-2,3’-biquinoline consists of two quinoline units linked at the 2 and 3’ positions, with a chlorine atom substituted at the 4’ position. This unique structure imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2,3’-biquinoline can be achieved through various methods. One common approach involves the reaction of 2-chloro-3-formyl quinoline with [(2-chloro-3-quinolyl)methylene]methane-1,1-dicarbonitrile under microwave irradiation catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP). This method produces the compound in high yield and purity .
Industrial Production Methods: Industrial production of 4’-Chloro-2,3’-biquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of microwave-assisted synthesis and efficient catalysts like DMAP can significantly enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Chloro-2,3’-biquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) to form quinoline N-oxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), catalysts like metal ions or enzymes.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like chlorine (Cl₂), bromine (Br₂), and nucleophiles like amines and thiols.
Major Products Formed:
- Quinoline N-oxides from oxidation.
- Reduced quinoline derivatives from reduction.
- Substituted quinoline compounds from substitution reactions.
Aplicaciones Científicas De Investigación
4’-Chloro-2,3’-biquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4’-Chloro-2,3’-biquinoline involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
2-Chloroquinoline: Shares a similar quinoline structure but with a chlorine atom at the 2 position.
4-Chloroquinoline: Similar structure with chlorine at the 4 position.
2,3’-Biquinoline: Lacks the chlorine substitution at the 4’ position.
Uniqueness: 4’-Chloro-2,3’-biquinoline is unique due to its specific substitution pattern and the presence of two linked quinoline units. This structure imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Propiedades
Número CAS |
62738-02-7 |
|---|---|
Fórmula molecular |
C18H11ClN2 |
Peso molecular |
290.7 g/mol |
Nombre IUPAC |
4-chloro-3-quinolin-2-ylquinoline |
InChI |
InChI=1S/C18H11ClN2/c19-18-13-6-2-4-8-16(13)20-11-14(18)17-10-9-12-5-1-3-7-15(12)21-17/h1-11H |
Clave InChI |
LLDFNCXCPQISSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C4=CC=CC=C4N=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14517331.png)



![Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B14517349.png)



![Tetrazolo[1,5-a]quinazoline-5(1H)-thione](/img/structure/B14517385.png)


![2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517404.png)

